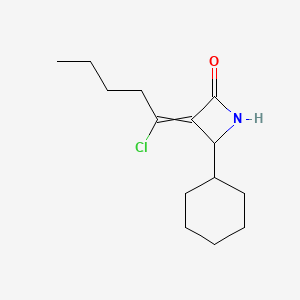
3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one is an organic compound belonging to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloropentylidene group and a cyclohexyl group attached to the azetidinone ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one typically involves the cyclocarbonylation of 2-alkynols. One common method is the palladium(II)-catalyzed cyclocarbonylation reaction. For example, the reaction of 2-alkynols with palladium(II) chloride (PdCl2) and copper(II) chloride (CuCl2) at room temperature can yield the desired azetidinone compound . The reaction conditions often include the use of solvents such as toluene, and the reaction time can vary depending on the specific reactants and conditions used.
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropentylidene group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidinones, while oxidation reactions may produce oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The specific pathways involved depend on the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Chloropentylidene)-4-pentyl-2-oxetanone
- 3-(1-Chloropentylidene)-4-[chloro(phenyl)methyl]dihydro-2(3H)-furanone
Uniqueness
3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one is unique due to its specific structural features, such as the combination of a chloropentylidene group and a cyclohexyl group attached to the azetidinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
850194-56-8 |
|---|---|
Molekularformel |
C14H22ClNO |
Molekulargewicht |
255.78 g/mol |
IUPAC-Name |
3-(1-chloropentylidene)-4-cyclohexylazetidin-2-one |
InChI |
InChI=1S/C14H22ClNO/c1-2-3-9-11(15)12-13(16-14(12)17)10-7-5-4-6-8-10/h10,13H,2-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
ZVQRWDMELQJNSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C1C(NC1=O)C2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


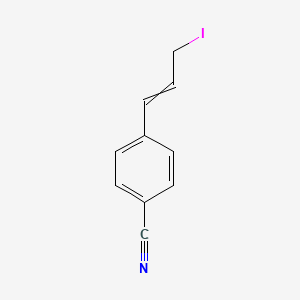
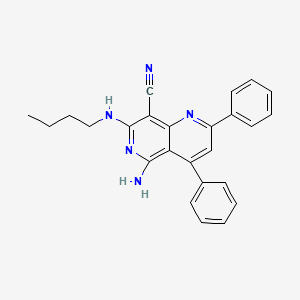
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)
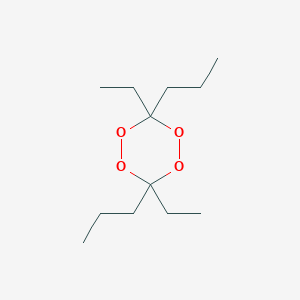
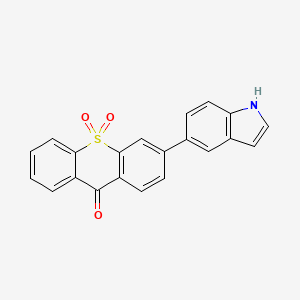
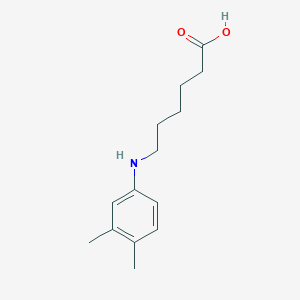
![1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane](/img/structure/B14180557.png)
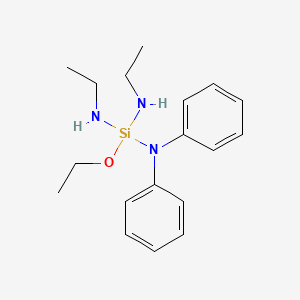
![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)
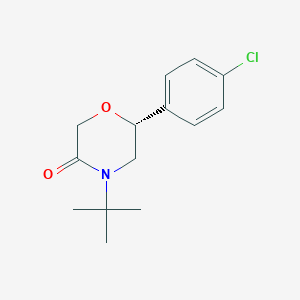
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
